N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide
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Overview
Description
N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide typically involves the following steps:
Amination: Introduction of the amino group to the 3-position of the 2-methylphenyl ring.
Alkylation: Attachment of the pentyloxy group to the benzamide structure.
Coupling Reaction: Formation of the benzamide linkage between the 3-amino-2-methylphenyl and 2-pentyloxybenzoyl chloride.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- Controlled temperature and pressure conditions.
- Purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the benzamide group to an amine.
Substitution: Replacement of the pentyloxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2-methylphenyl)-2-methoxybenzamide
- N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide
- N-(3-Amino-2-methylphenyl)-2-butoxybenzamide
Uniqueness
N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is unique due to its specific pentyloxy substitution, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-pentoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-4-7-13-23-18-12-6-5-9-15(18)19(22)21-17-11-8-10-16(20)14(17)2/h5-6,8-12H,3-4,7,13,20H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGFBYBEPCANW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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